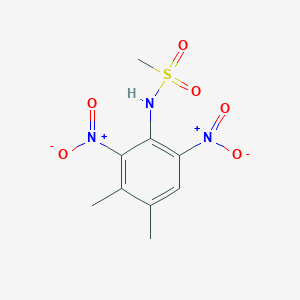
N-(3,4-Dimethyl-2,6-dinitrophenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dimethyl-2,6-dinitrophenyl)methanesulfonamide is an organic compound with the molecular formula C₉H₁₁N₃O₆S It is characterized by the presence of two nitro groups, two methyl groups, and a methanesulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethyl-2,6-dinitrophenyl)methanesulfonamide typically involves the nitration of 3,4-dimethylaniline followed by sulfonation. The process can be summarized as follows:
Nitration: 3,4-Dimethylaniline is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 6 positions of the benzene ring.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions: N-(3,4-Dimethyl-2,6-dinitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro groups and methanesulfonamide group direct electrophilic substitution to the ortho and para positions relative to the sulfonamide group.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Nucleophilic Substitution: The sulfonamide group can be displaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines.
Major Products:
Reduction Products: The reduction of nitro groups yields the corresponding diamine derivative.
Substitution Products: Nucleophilic substitution can lead to various derivatives depending on the nucleophile used.
科学的研究の応用
N-(3,4-Dimethyl-2,6-dinitrophenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(3,4-Dimethyl-2,6-dinitrophenyl)methanesulfonamide depends on its chemical structure and the specific reactions it undergoes. The nitro groups can participate in redox reactions, while the sulfonamide group can interact with various biological targets. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
N-(3,4-Dimethylphenyl)methanesulfonamide: Lacks the nitro groups, resulting in different chemical reactivity and applications.
N-(2,6-Dinitrophenyl)methanesulfonamide: Similar structure but without the methyl groups, affecting its steric and electronic properties.
N-(3,4-Dimethyl-2-nitrophenyl)methanesulfonamide:
Uniqueness: N-(3,4-Dimethyl-2,6-dinitrophenyl)methanesulfonamide is unique due to the combination of two nitro groups, two methyl groups, and a methanesulfonamide group on the benzene ring. This specific arrangement imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
685568-81-4 |
|---|---|
分子式 |
C9H11N3O6S |
分子量 |
289.27 g/mol |
IUPAC名 |
N-(3,4-dimethyl-2,6-dinitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C9H11N3O6S/c1-5-4-7(11(13)14)8(10-19(3,17)18)9(6(5)2)12(15)16/h4,10H,1-3H3 |
InChIキー |
JIPCMEZUNCEPCY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])NS(=O)(=O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B15157775.png)
![tert-butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate](/img/structure/B15157785.png)
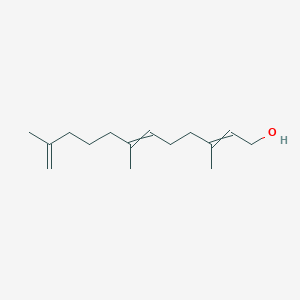
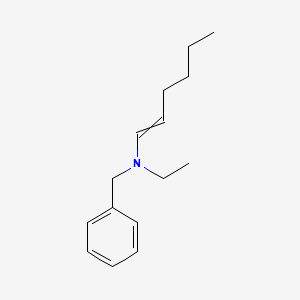
![1-Butyl-2-[2-[3-[2-(1-butyl-6-chlorobenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-6-chlorobenzo[cd]indole;tetrafluoroborate](/img/structure/B15157811.png)
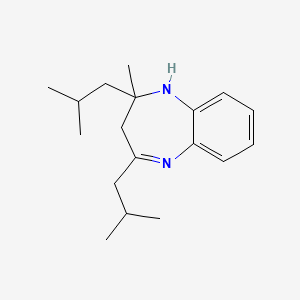
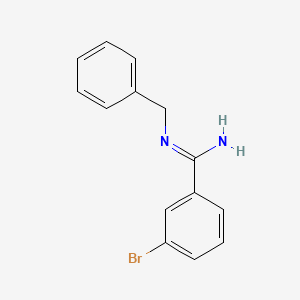
![5-[(2-Hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15157823.png)
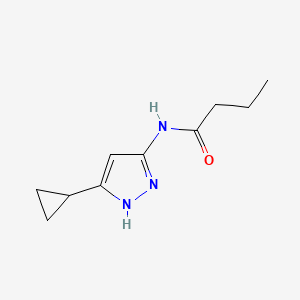
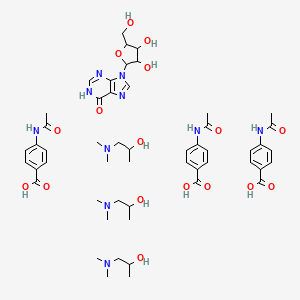

![Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate](/img/structure/B15157855.png)
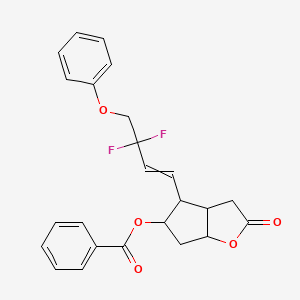
![6-[2-[7-[1-(5-Carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15157862.png)
